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molecular formula C14H12N2O B8383173 7-(Benzyloxy)imidazo[1,5-a]pyridine

7-(Benzyloxy)imidazo[1,5-a]pyridine

Cat. No. B8383173
M. Wt: 224.26 g/mol
InChI Key: DELARINLOOOZGD-UHFFFAOYSA-N
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Patent
US08008321B2

Procedure details

0.7 g (3.27 mmol) of 1-[4-(benzyloxy)pyridin-2-yl]methanamine (described in stage B) in 16 ml of formic acid is heated at reflux for 5 hours. The reaction medium is concentrated under reduced pressure. The residue obtained is taken up in 7 ml of 1,2-dichloroethane. 0.6 ml (6.54 mmol) of phosphoryl chloride dissolved in 7 ml of 1,2-dichloroethane is added. After heating at reflux for 4 hours, the reaction medium is concentrated under reduced pressure and the residue is then taken up in dichloromethane. The organic phase is washed with a saturated aqueous sodium hydrogencarbonate solution, dried over sodium sulfate and concentrated under reduced pressure. 0.97 g of a brown oil is collected.
Quantity
0.7 g
Type
reactant
Reaction Step One
Quantity
16 mL
Type
reactant
Reaction Step One
Quantity
0.6 mL
Type
reactant
Reaction Step Two
Quantity
7 mL
Type
solvent
Reaction Step Two
Quantity
7 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([O:8][C:9]1[CH:14]=[CH:13][N:12]=[C:11]([CH2:15][NH2:16])[CH:10]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.P(Cl)(Cl)(Cl)=O.[CH:22](O)=O>ClCCCl>[CH2:1]([O:8][C:9]1[CH:14]=[CH:13][N:12]2[CH:22]=[N:16][CH:15]=[C:11]2[CH:10]=1)[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1

Inputs

Step One
Name
Quantity
0.7 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=CC(=NC=C1)CN
Name
Quantity
16 mL
Type
reactant
Smiles
C(=O)O
Step Two
Name
Quantity
0.6 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Name
Quantity
7 mL
Type
solvent
Smiles
ClCCCl
Step Three
Name
Quantity
7 mL
Type
solvent
Smiles
ClCCCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 5 hours
Duration
5 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction medium is concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue obtained
ADDITION
Type
ADDITION
Details
is added
TEMPERATURE
Type
TEMPERATURE
Details
After heating
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 4 hours
Duration
4 h
CONCENTRATION
Type
CONCENTRATION
Details
the reaction medium is concentrated under reduced pressure
WASH
Type
WASH
Details
The organic phase is washed with a saturated aqueous sodium hydrogencarbonate solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
0.97 g of a brown oil is collected

Outcomes

Product
Name
Type
Smiles
C(C1=CC=CC=C1)OC1=CC=2N(C=C1)C=NC2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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